molecular formula C19H15N3OS2 B2936244 N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 894998-40-4

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2936244
CAS No.: 894998-40-4
M. Wt: 365.47
InChI Key: IUIZMQXVTJHHEG-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 1098643-21-0) is a synthetic small molecule with a molecular formula of C 23 H 22 N 4 O 3 S 3 and a molecular weight of 498.64 g/mol . This compound is architecturally complex, integrating three distinct heterocyclic pharmacophores: a 4-methyl-1,3-benzothiazole, a thiophene-2-carboxamide, and a pyridin-3-ylmethyl group. This specific structural combination is designed for exploration in medicinal chemistry and drug discovery research. Benzothiazole and thiophene-based scaffolds are recognized for their wide range of pharmacological activities. Analogous compounds have demonstrated significant antibacterial efficacy , particularly against resistant pathogens. For instance, structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown promising in vitro and in silico activity against extended-spectrum β-lactamase (ESBL)-producing E. coli, a critical-priority pathogen . Furthermore, such molecular frameworks are frequently investigated in oncology research . Hybrid molecules containing both benzothiazole and thiophene rings have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines, indicating their potential as leads for anticancer agent development . The presence of the carboxamide bond (-CO-NH-), a crucial and stable structural element in proteins, further enhances the drug-like properties of this molecule . Researchers can utilize this compound as a key intermediate or building block for further synthetic modification, or as a pharmacological tool for probing biological targets associated with infectious diseases and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed for handling laboratory chemicals.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-5-2-7-15-17(13)21-19(25-15)22(12-14-6-3-9-20-11-14)18(23)16-8-4-10-24-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIZMQXVTJHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the pyridine and thiophene rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts (such as palladium or copper), and base reagents (such as sodium hydroxide or potassium carbonate).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide or potassium permanganate), reducing agents (such as lithium aluminum hydride or sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular experiments.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to four analogs with distinct heterocyclic cores and substituents (Table 1):

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Key Substituents Source
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (Target) Benzothiazole + Thiophene 4-methyl, pyridin-3-ylmethyl N/A
N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15] Thiazole Biphenyl-4-yl, pyridine-2-yl
2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole + Benzothiazole Cyclohexyl, pyridin-3-yl, sulfanyl
(1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide Benzothiazole + Cyclopropane Dimethylamino, pyridin-3-yl
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene + Pyrazine 1-methylpyrazole

Key Differences and Implications

Heterocyclic Core Modifications: The target compound uses a benzothiazole-thiophene scaffold, whereas analogs employ thiazole (e.g., ), triazole (e.g., ), or cyclopropane-carboxamide (e.g., ). The benzo[b]thiophene in differs from benzothiazole by sulfur placement, which may affect aromatic interactions.

Substituent Variations: Pyridine Position: The target compound’s pyridin-3-yl group contrasts with pyridin-2-yl in and . Positional isomers can drastically alter hydrogen bonding or π-π stacking. The dimethylamino group in may enhance solubility or act as a hydrogen bond donor.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs), supported by case studies and relevant research findings.

Chemical Structure

The compound features a complex structure that combines elements from benzothiazole, pyridine, and thiophene moieties. Its molecular formula is C17H16N2OSC_{17}H_{16}N_2OS.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory and cancer pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial and antifungal properties.
  • Cellular Signaling Modulation : It may interfere with signaling pathways, particularly those related to cancer cell proliferation and survival.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been reported to inhibit cancer cell lines such as Mia PaCa-2 and PANC-1 with IC50 values in the low micromolar range. The mechanisms include inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

Studies have evaluated the antimicrobial effectiveness against various pathogens:

  • Bacteria : The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli.
  • Fungi : It also showed efficacy against Candida albicans with minimum inhibitory concentrations (MICs) around 250 µg/mL for certain derivatives.

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzothiazole derivatives, including the target compound, revealed potent inhibitory effects on human cancer cell lines. The most active derivative exhibited an IC50 value of 0.004 µM against p38α kinase, a critical target in cancer therapy.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for their antimicrobial properties using disk diffusion methods. The results indicated that certain modifications to the benzothiazole moiety enhanced the antimicrobial activity significantly.

Structure-Activity Relationships (SAR)

The SAR analysis has provided insights into how modifications to the chemical structure affect biological activity:

  • Substituents on the Benzothiazole Ring : Variations in substituents significantly influenced both anticancer and antimicrobial activities.
  • Pyridine Positioning : The position of the pyridine ring relative to the thiophene moiety was crucial for maintaining potency.

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayIC50/MIC ValuesReferences
AnticancerMia PaCa-20.004 µM
PANC-1Low micromolar range
AntibacterialStaphylococcus aureus250 µg/mL
Escherichia coli250 µg/mL
AntifungalCandida albicans250 µg/mL

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